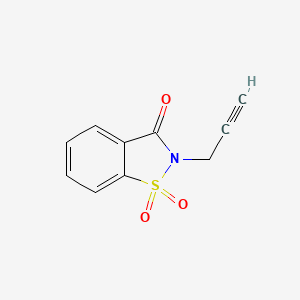
ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a derivative of quinolone, a class of compounds that are widely used in medicinal chemistry . It is a carboxylate derivative and can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of quinolone derivatives has been a topic of interest in medicinal chemistry. A study describes a green and efficient methodology for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-quinolone-3-carboxamides, which can be explored for their therapeutic potential .Chemical Reactions Analysis
The chemical reactions involving quinolone derivatives are diverse and depend on the specific substitutions on the quinolone nucleus. The study mentioned earlier describes the conversion of N-1 substituted 4-quinolone-3-carboxylate to its corresponding carbamates .Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been reported to exhibit anticancer activity . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Antioxidant Activity
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their antioxidant properties .
Anti-inflammatory Activity
Quinoline derivatives have been explored for their anti-inflammatory potential . They can be used to develop new therapeutic agents .
Antimalarial Activity
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development, including antimalarial drugs .
Anti-SARS-CoV-2 Activity
Quinoline derivatives have shown potential in the fight against SARS-CoV-2 . This highlights the importance of quinoline scaffolds in various therapeutic agents .
Antituberculosis Activity
Quinoline-3-carboxamides have been explored for their anti-tubercular potential . This shows the versatility of quinoline derivatives in medicinal chemistry .
Tyrosine Kinase Inhibition
4-Quinolone-3-carboxamides have shown potential in tyrosine kinase inhibition . This could be significant in the development of new drugs .
Antibacterial Activity
Quinoline and its derivatives have been reported to have antibacterial activities . This makes them valuable in the development of new antibacterial agents .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoro-6-methoxyquinoline derivatives have been reported to inhibit bacterial dna gyrase and topoisomerase .
Mode of Action
Based on the reported activity of similar compounds, it may interact with its targets, leading to inhibition of essential enzymes like dna gyrase and topoisomerase .
Biochemical Pathways
Inhibition of dna gyrase and topoisomerase can disrupt dna replication and transcription, affecting bacterial growth and survival .
Result of Action
Inhibition of dna gyrase and topoisomerase can lead to the disruption of dna replication and transcription, potentially leading to cell death .
properties
IUPAC Name |
ethyl 7-chloro-6-methoxy-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIWHVZCTREOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-4-hydroxy-6-methoxyquinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-[(2-methoxyethyl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423422.png)
![1-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6423433.png)
![2-{[(pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6423437.png)
![9-[(4-methylphenyl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B6423447.png)



![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide](/img/structure/B6423476.png)
![N-cyclohexyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6423486.png)
![5-{[(4-nitrophenyl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6423487.png)
![13-{[3-(dimethylamino)propyl]amino}-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423500.png)
![4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B6423511.png)
![N-[2-(4-chlorophenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide](/img/structure/B6423516.png)
